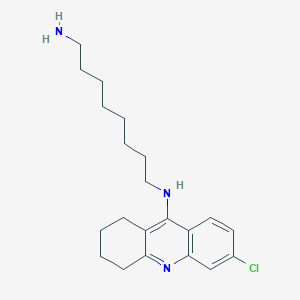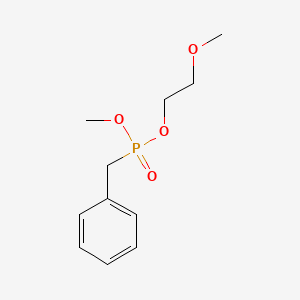
2-Methoxyethyl methyl benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound with the molecular formula C11H17O4P This compound is characterized by the presence of a phosphonate group attached to a benzyl moiety, along with methoxyethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl methyl benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be adapted for large-scale preparations.
Industrial Production Methods: Industrial production methods for this compound often utilize similar catalytic processes, ensuring high yields and purity. The use of microwave irradiation has been reported to achieve quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyethyl methyl benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted benzylphosphonates.
Aplicaciones Científicas De Investigación
2-Methoxyethyl methyl benzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and in cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl methyl benzylphosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparación Con Compuestos Similares
- Dimethyl methylphosphonate
- Diethyl benzylphosphonate
- Benzyl diisopropyl phosphonate
Comparison: 2-Methoxyethyl methyl benzylphosphonate is unique due to the presence of the methoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where specific solubility properties are required .
Propiedades
Número CAS |
820261-00-5 |
|---|---|
Fórmula molecular |
C11H17O4P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
[methoxy(2-methoxyethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O4P/c1-13-8-9-15-16(12,14-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
JYBQZJHKOGMZTM-UHFFFAOYSA-N |
SMILES canónico |
COCCOP(=O)(CC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



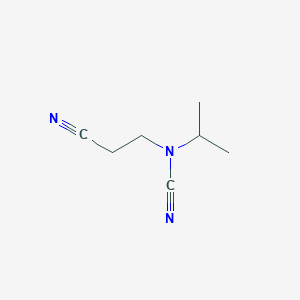
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
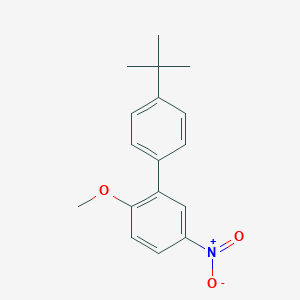
![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
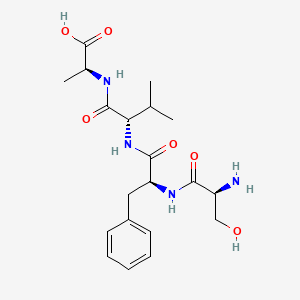

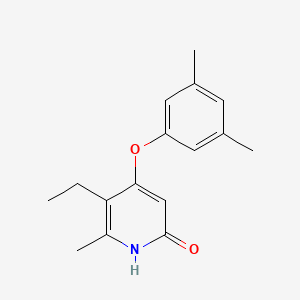
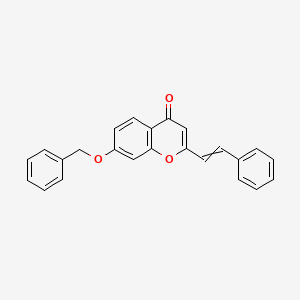

![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
